molecular formula C6H9IO2 B14479900 5-(Iodomethyl)-4-methyloxolan-2-one CAS No. 65371-40-6

5-(Iodomethyl)-4-methyloxolan-2-one

Cat. No.: B14479900
CAS No.: 65371-40-6
M. Wt: 240.04 g/mol
InChI Key: DTRWKASCAZTJDQ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of iodomethyl lactones It is characterized by a five-membered ring structure containing an iodine atom attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-4-methyloxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The process involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-4-methyloxolan-2-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced forms.

Scientific Research Applications

5-(Iodomethyl)-4-methyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4-methyloxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly reactive and can undergo nucleophilic attack by various groups, leading to the formation of the final lactone product. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Fluoromethyl)-4-methyloxolan-2-one
  • 5-(Chloromethyl)-4-methyloxolan-2-one
  • 5-(Bromomethyl)-4-methyloxolan-2-one

Uniqueness

5-(Iodomethyl)-4-methyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products .

Properties

CAS No.

65371-40-6

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

5-(iodomethyl)-4-methyloxolan-2-one

InChI

InChI=1S/C6H9IO2/c1-4-2-6(8)9-5(4)3-7/h4-5H,2-3H2,1H3

InChI Key

DTRWKASCAZTJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC1CI

Origin of Product

United States

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